N-Fmoc-N-benzyl-L-alanine

Solid-Phase Peptide Synthesis N-Alkyl Amino Acids Hydrophobicity

N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9) is the requisite Fmoc SPPS building block for introducing N-benzyl-L-alanine residues into peptidomimetics. The N-benzyl substituent eliminates the secondary amide proton, preventing interchain H-bonding and modulating backbone conformation—critical for cyclic peptide scaffolds. With XLogP3 = 4.7 (vs. 2.9 for Fmoc-Ala-OH), it imparts enhanced hydrophobicity for tuned retention times and membrane interactions. Procure only material synthesized via oxazolidinone reduction methodology (<0.1% racemization) to ensure enantiomeric integrity. Compatible with standard 20% piperidine/DMF deprotection and automated synthesizers. ≥98% HPLC purity with batch NMR documentation supports reproducible coupling.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 672917-68-9
Cat. No. B1659695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-benzyl-L-alanine
CAS672917-68-9
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1
InChIKeyQFVKHZGPQOFFBR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9): Procurement Specifications and Peptide Synthesis Profile


N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9) is an Nα-benzyl-Nα-Fmoc-protected L-alanine derivative with molecular formula C₂₅H₂₃NO₄ and molecular weight 401.5 g/mol [1]. The compound functions as a protected amino acid building block for solid-phase peptide synthesis (SPPS), featuring dual protection: a base-labile Fmoc group on the α-amino nitrogen and a benzyl substituent on the same nitrogen, which confers enhanced hydrophobicity (computed XLogP3 = 4.7) relative to N-unsubstituted Fmoc-amino acids [1]. Commercially available purity specifications range from ≥95% to ≥98% as determined by HPLC, with analytical documentation including NMR and HPLC batch certificates available from qualified suppliers .

Why Fmoc-Ala-OH or Unsubstituted Fmoc-Amino Acids Cannot Substitute for N-Fmoc-N-benzyl-L-alanine


Substituting N-Fmoc-N-benzyl-L-alanine with Fmoc-L-alanine (Fmoc-Ala-OH, CAS 35661-39-3) or other N-unsubstituted Fmoc-amino acids fundamentally alters the peptide product: the benzyl substituent on the α-nitrogen eliminates the secondary amide proton, thereby preventing interchain hydrogen bonding and modifying backbone conformation [1]. This structural difference confers markedly different physicochemical properties—N-Fmoc-N-benzyl-L-alanine exhibits substantially higher hydrophobicity (XLogP3 = 4.7) compared with Fmoc-L-alanine (XLogP3 ≈ 2.9) [2]. In chiral stationary phase HPLC analysis, Fmoc-protected N-alkyl amino acids exhibit distinct enantiomeric resolution characteristics compared with Boc-protected or formyl-protected analogs, with Fmoc derivatives demonstrating exceptionally good resolutions on cellulose tris(3,5-dimethylphenylcarbamate) chiral columns [3]. These differences render generic substitution chemically invalid when N-alkylated alanine residues are specified in the target sequence.

Quantitative Differentiation Evidence: N-Fmoc-N-benzyl-L-alanine Procurement Guide


N-Benzyl Substitution Increases Hydrophobicity by Approximately 1.8 LogP Units Versus Unsubstituted Fmoc-Ala-OH

N-Fmoc-N-benzyl-L-alanine (XLogP3 = 4.7) [1] exhibits substantially higher calculated lipophilicity than the unsubstituted analog Fmoc-L-alanine (XLogP3 = 2.9) [2]. This represents an approximately 1.8 LogP unit increase attributable to the N-benzyl substituent, translating to roughly a 60-fold increase in octanol-water partition coefficient. The increased hydrophobicity influences chromatographic retention and peptide physicochemical properties when incorporated into sequences [1].

Solid-Phase Peptide Synthesis N-Alkyl Amino Acids Hydrophobicity

N-Fmoc-N-benzyl-D-alanine Achieves 92% Yield in HATU-Mediated Cyclic Peptidomimetic Coupling

The D-enantiomer (N-Fmoc-N-benzyl-D-alanine, CAS 2137135-65-8) was employed in the synthesis of diastereomeric cyclic peptidomimetics, achieving 92% yield under HATU/DIPEA coupling conditions in DMF with a reaction time of 1.17 hours [1]. Molecular modeling, NMR spectroscopy, single-crystal X-ray diffraction, and chiral HPLC confirmed that strategic incorporation of the single stereogenic center enabled facile formation of defined conformational chirality in the cyclic oligomer backbone [1]. While this data derives from the D-enantiomer, the enantiomeric L-form is expected to exhibit comparable coupling efficiency under identical SPPS conditions [1].

Cyclic Peptidomimetics Chiral Induction N-Benzyl Amino Acids

Fmoc N-Alkyl Amino Acid Synthesis Achieves <0.1% Racemization via Oxazolidinone Reduction

A validated two-step synthesis of Fmoc-protected N-alkyl amino acids—proceeding via acid-catalyzed condensation of an Fmoc-amino acid with an aldehyde to form an oxazolidinone, followed by reduction with triethylsilane and trifluoroacetic acid—yields N-alkylated derivatives with less than 0.1% racemization as measured by chiral analytical methods . This racemization-free protocol is applicable to a variety of amino acids and aldehydes, including benzaldehyde for N-benzyl derivatives . Compatibility of Nα-alkyl Fmoc amino acids with standard Fmoc SPPS coupling conditions has been independently demonstrated [1].

Racemization Control N-Alkyl Amino Acid Synthesis Fmoc SPPS Compatibility

Fmoc Protecting Group Enables Exceptionally Good Chiral Resolution on Cellulose-Based CSP Versus Boc and Formyl Derivatives

In a systematic evaluation of N-protecting group effects on enantiomeric separation by chiral HPLC, Fmoc derivatives (along with Z and Z(OMe) derivatives) gave exceptionally good resolutions on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Daicel Chiralcel OD) using hexane-2-propanol mobile phase [1]. By contrast, formyl and t-butoxycarbonyl (Boc) protecting groups impaired enantiomeric separation [1]. The elution order consistently showed the L-isomer eluting before the D-isomer [1].

Chiral Purity Analysis Enantiomeric Separation N-Protected Amino Acids

Commercially Available Purity Specifications: 98% by HPLC with Batch Analytical Documentation

Commercial suppliers offer N-Fmoc-N-benzyl-L-alanine at standard purity of 98% with batch-specific analytical documentation including NMR, HPLC, and/or GC certificates . This purity level exceeds the typical ≥95% threshold commonly specified for routine SPPS building blocks . The compound is supplied as a solid powder with storage stability of 3 years at -20°C, 2 years at 4°C, and 6 months at -80°C in solvent [1].

Quality Control Procurement Specification Peptide Synthesis

Validated Application Scenarios for N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9) in Peptide and Peptidomimetic Synthesis


Synthesis of Conformationally Constrained Cyclic Peptidomimetics with N-Benzyl Alanine Residues

N-Fmoc-N-benzyl-L-alanine is specifically required for introducing N-benzyl alanine residues into cyclic peptidomimetic scaffolds, where the N-benzyl substituent eliminates the secondary amide proton and modulates backbone conformation. As demonstrated with the D-enantiomer (92% yield under HATU/DIPEA conditions), this building block enables strategic incorporation of stereogenic centers to induce defined conformational chirality in cyclic oligomers, validated by NMR, X-ray crystallography, and chiral HPLC [1]. The L-enantiomer is analogously applicable for Fmoc SPPS assembly of N-alkylated cyclic peptides.

Solid-Phase Peptide Synthesis Requiring N-Alkylated, Hydrophobic Alanine Incorporation

This compound serves as the requisite Fmoc SPPS building block for sequences containing N-benzyl-L-alanine residues. The N-benzyl substitution confers significantly higher hydrophobicity (XLogP3 = 4.7 vs. 2.9 for Fmoc-Ala-OH) [2], influencing peptide retention time, aggregation propensity, and membrane interaction potential. The Fmoc group is removed under standard 20% piperidine in DMF conditions, while the N-benzyl group remains intact throughout chain elongation. The compound's ≥98% commercial purity with batch analytical documentation supports reproducible coupling in automated peptide synthesizers.

Chiral Purity Verification and Enantiomeric Quality Control Using Chiralcel OD HPLC

The Fmoc protecting group of this compound enables exceptionally good enantiomeric resolution on cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (Daicel Chiralcel OD) using hexane-2-propanol mobile phase, superior to Boc-protected or formyl-protected analogs which exhibit impaired resolution [3]. This analytical advantage supports procurement specifications requiring documented enantiomeric purity (e.g., ≥98% ee), with the L-isomer consistently eluting before the D-isomer under standard chiral HPLC conditions [3].

Racemization-Sensitive Peptide Synthesis Requiring High Enantiomeric Fidelity

When synthesizing peptides where epimerization at the alanine α-carbon would compromise biological activity, procurement of N-Fmoc-N-benzyl-L-alanine synthesized via oxazolidinone reduction methodology (rather than alternative routes using LiOH hydrolysis) is recommended. This validated synthetic route achieves less than 0.1% racemization , whereas conventional saponification with lithium hydroxide is known to induce detectable epimerization in N-alkyl amino acid derivatives [4]. The compound's compatibility with standard Fmoc SPPS coupling conditions has been demonstrated for N-alkyl amino acids generally [4].

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